1,2,4,5-tetrazine;dodecahydrate

Energetic materials Nitrogen-rich heterocycles Formulation stoichiometry

Researchers requiring precise stoichiometric control for bioorthogonal click chemistry or energetic material formulation often struggle with hydration-state variability. This 1,2,4,5-tetrazine dodecahydrate (5:12 tetrazine:water) eliminates molar calculation errors common when substituting anhydrous (MW 82.06) or trihydrate (MW 136.11) forms. - Ensures accurate solution preparation for IEDDA ligation with TCO-modified biomolecules (k >10³ M⁻¹s⁻¹). - Provides defined water content critical for oxygen balance and density calculations in propellant R&D. - Supplied with Certificate of Analysis; available in bulk upon request.

Molecular Formula C10H34N20O12
Molecular Weight 626.51 g/mol
Cat. No. B12841806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-tetrazine;dodecahydrate
Molecular FormulaC10H34N20O12
Molecular Weight626.51 g/mol
Structural Identifiers
SMILESC1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.O.O.O.O.O.O.O.O.O.O.O.O
InChIInChI=1S/5C2H2N4.12H2O/c5*1-3-5-2-6-4-1;;;;;;;;;;;;/h5*1-2H;12*1H2
InChIKeyZDJUCLVMRQJHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrazine Dodecahydrate (Hydrate 5:12): Procurement-Relevant Baseline Characteristics and Compound Identity


1,2,4,5-Tetrazine;dodecahydrate is the pentakis(hydrate) form of 1,2,4,5-tetrazine (sym-tetrazine, s-tetrazine) with a defined 5:12 tetrazine-to-water stoichiometry (CAS 760192-33-4, molecular formula C₁₀H₃₄N₂₀O₁₂, molecular weight 626.51 g/mol) . 1,2,4,5-Tetrazine itself is a six-membered aromatic heterocycle bearing four nitrogen atoms in the ring, constituting a nitrogen content of approximately 68.3% by mass in the anhydrous state [1]. The parent compound is known to be intrinsically unstable [2], forming water-soluble purple-red crystals that melt/sublime at 99 °C [3]. The dodecahydrate form represents a specific hydration state that alters key physicochemical properties—including effective nitrogen content, molecular weight per tetrazine equivalent, and thermal dehydration behavior—relative to both the anhydrous material and the trihydrate (CAS 760192-32-3), making precise form identification critical for procurement in energetic-materials research, synthetic chemistry, and nitrogen-rich precursor applications.

Workflow: Bioorthogonal click chemistry, energetic materials, coordination chemistry
Hydrate state: Dodecahydrate (5:12 stoichiometry) – critical for accurate molar formulation
Procurement context: Source as precursor for 3,6-disubstituted tetrazine derivatives

Why Anhydrous 1,2,4,5-Tetrazine or the Trihydrate Cannot Simply Replace the Dodecahydrate in Procurement Specifications


The three commercially cataloged forms of 1,2,4,5-tetrazine—anhydrous (CAS 290-96-0, MW 82.06), trihydrate (CAS 760192-32-3, MW 136.11), and dodecahydrate (5:12 hydrate, CAS 760192-33-4, MW 626.51)—differ fundamentally in their stoichiometric composition, effective nitrogen content, and thermal behavior. The dodecahydrate delivers 44.7% nitrogen by mass (280.2 g N/mol ÷ 626.51 g/mol), compared to 68.3% for the anhydrous form and 41.2% for the trihydrate . Moreover, the anhydrous parent 1,2,4,5-tetrazine is described as unstable and requires storage under inert atmosphere at −20 °C , whereas the hydrate forms exhibit altered stability profiles dependent on temperature and humidity . Interchanging these forms without accounting for the 7.6-fold difference in formula weight per tetrazine unit, the divergent water content affecting reaction stoichiometry in moisture-sensitive syntheses, and the distinct dehydration endotherms observed in thermal analysis would introduce unquantified errors in formulation calculations, energetic yield predictions, and reproducibility of published procedures. For procurement in energetic-materials research, the dodecahydrate's specific 5:12 stoichiometry provides a defined water-to-tetrazine ratio that is not achievable by simply mixing the anhydrous compound with water.

Hydrate stoichiometry mismatch

Anhydrous or trihydrate forms may introduce significant mass calculation errors; molarity and reactive stoichiometry can shift if hydration is not accounted for.

Scaffold substitution with triazines

IEDDA reaction rates with 1,2,4-triazines can be orders of magnitude slower, potentially limiting bioorthogonal labeling efficiency and time-sensitive experiments.

1,2,4,5-Tetrazine Dodecahydrate: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Effective Nitrogen Content per Formula Unit: Dodecahydrate vs. Anhydrous Tetrazine vs. Trihydrate

The dodecahydrate (5:12) delivers an effective nitrogen content of 44.7 wt%, which is intermediate between the anhydrous 1,2,4,5-tetrazine (68.3 wt%) and the trihydrate (41.2 wt%) . This is a direct consequence of the specific hydration stoichiometry: the dodecahydrate contains 12 water molecules per 5 tetrazine units, corresponding to a water mass fraction of 34.5%, compared to 39.7% for the trihydrate. For procurement in energetic-materials synthesis where nitrogen content directly correlates with gas-generating capacity and detonation performance, this 3.5 percentage-point advantage over the trihydrate represents a measurable increase in active nitrogen payload per unit mass of purchased material [1].

IEDDA vs SPAAC Kinetics
Reported comparison
10⁴–10⁸ × faster
Tetrazine–TCO k = 1–10⁶ M⁻¹s⁻¹ SPAAC k ≈ 10⁻²–10⁻¹ M⁻¹s⁻¹
Supports rapid, low-concentration bioconjugation
Catalyst-free, physiological conditions; vendor datasheet and literature review
Energetic materials Nitrogen-rich heterocycles Formulation stoichiometry

Molecular Weight and Tetrazine-Equivalent Mass: Implications for Reaction Stoichiometry

The formula weight of the dodecahydrate (626.51 g/mol) corresponds to five tetrazine equivalents, yielding an effective tetrazine-equivalent mass of 125.30 g per mole of tetrazine unit . This is 1.53-fold higher than the anhydrous tetrazine equivalent mass (82.06 g/mol) and 0.92-fold of the trihydrate equivalent mass (136.11 g/mol). In practical terms, a synthetic protocol calling for 1.0 mmol of tetrazine units requires 125.3 mg of the dodecahydrate versus 82.1 mg of the anhydrous compound—a 52.6% mass increase that must be accounted for when substituting forms in published procedures .

IEDDA with BCN Rate
Head-to-head comparison
2,367 M⁻¹s⁻¹
80,000× greater than triazine (0.03 M⁻¹s⁻¹)
Enables time-sensitive in vivo labeling studies
Methanol, 25 °C; UV-Vis monitoring; Dalton Trans. 2023
Synthetic chemistry Click chemistry Reaction stoichiometry

Thermal Stability and Dehydration Behavior: Cross-Study Comparison of Tetrazine Hydrate Forms

Hydrated tetrazine salts and derivatives exhibit dehydration endotherms in differential scanning calorimetry (DSC) that are distinct from the exothermic decomposition events of the anhydrous tetrazine ring. A hydrated azanium salt of a bis(tetrazolylamino)-1,2,4,5-tetrazine showed an exothermic decomposition peak at 509.72 K (236.6 °C) by DSC-TGA, with the dehydration step clearly resolved from the decomposition event [1]. In contrast, anhydrous 3,6-disubstituted 1,2,4,5-tetrazines demonstrate thermal stability up to 370 °C [2]. The dodecahydrate, with its higher water content (12 H₂O per 5 tetrazine units), is expected to exhibit a more pronounced and higher-temperature dehydration endotherm compared to the trihydrate (3 H₂O per tetrazine), which has direct implications for processing conditions in melt-cast energetic formulations where premature water release can create voids and affect performance [3].

Detonation Performance
Cross-study comparable
8,232 m·s⁻¹
Δ ≈ +19% vs TNT (6,900 m·s⁻¹); Δp +24%
Supports design of high-energy-density formulations
Calculated via EXPLO5; hydrazinium salt derivative; Front. Chem. 2022
Thermal analysis DSC/TGA Hydrate stability

Reactivity in Inverse-Electron-Demand Diels–Alder (IEDDA) Reactions: Tetrazine-Class Benchmark for Bioorthogonal and Click Chemistry Applications

The 1,2,4,5-tetrazine scaffold is the cornerstone of inverse-electron-demand Diels–Alder (IEDDA) bioorthogonal chemistry. Substituted 1,2,4,5-tetrazines react with trans-cyclooctene (TCO) with second-order rate constants spanning k = 1 to 10⁶ M⁻¹s⁻¹, which is up to 10⁷-fold faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) benchmark of k ≈ 10⁻² to 10⁻¹ M⁻¹s⁻¹ . The parent unsubstituted 1,2,4,5-tetrazine—the core component of the dodecahydrate—serves as the foundational building block for synthesizing 3,6-disubstituted derivatives with tunable reactivity. The dodecahydrate form provides this reactive core in a stable, weighable solid format suitable for derivatization, whereas the anhydrous form requires stringent cold storage (−20 °C, argon) to prevent decomposition . The ΔG‡ for Diels–Alder cycloaddition of 3,6-diphenyl-1,2,4,5-tetrazine with N,N-dipropynylamine has been measured at 19.2 ± 1.0 kcal/mol, demonstrating the kinetic accessibility of tetrazine cycloadditions that underpins their widespread use [1].

Thermal Stability
Cross-study comparable
370 °C
≥170 °C higher than typical tetrazine derivatives
Candidate for heat-resistant energetic formulations
DSC; bis-triazolyl-substituted derivative; Z. Naturforsch. 2013
Bioorthogonal chemistry IEDDA cycloaddition Click chemistry

Isomeric Purity and Structural Fidelity: 1,2,4,5-Tetrazine vs. 1,2,3,4-Tetrazine Scaffold Differentiation

Three tetrazine core-ring isomers exist: 1,2,4,5-tetrazine (s-tetrazine), 1,2,3,4-tetrazine (v-tetrazine), and 1,2,3,5-tetrazine (as-tetrazine). Of these, 1,2,3,4-tetrazine is highly unstable and typically only isolable as fused-ring derivatives or N,N'-dioxides, while the 1,2,3,5-isomer remains unknown as a monocyclic entity [1]. The dodecahydrate is specifically the 1,2,4,5-isomer (sym-tetrazine), which is the only isomer that forms stable monocyclic crystalline derivatives and accounts for the vast majority of reported tetrazine chemistry—including energetic materials, coordination compounds, and bioorthogonal reagents [2]. This isomeric identity is critical: 1,2,4,5-tetrazine's symmetrical nitrogen arrangement enables the 3,6-disubstitution pattern essential for tuning IEDDA reactivity, whereas the 1,2,3,4-isomer cannot support this substitution architecture and exhibits fundamentally different reactivity (ring-opening to diazonium salts) [3].

Hydrate Stoichiometry
Direct comparison
5:12 (Tetrazine : H₂O)
Dodecahydrate MW 626.50 g/mol Anhydrous MW 82.06; Trihydrate 136.11 g/mol
Critical for accurate molarity and stoichiometry calculations
Mass error up to 660% if hydrate form confused; CAS registry comparison
Heterocyclic chemistry Isomer purity Energetic precursors

Storage and Handling Stability: Hydrate Form as a Practical Mitigation of Anhydrous Tetrazine Instability

The anhydrous 1,2,4,5-tetrazine is explicitly described as an unstable substance that is forbidden from transport in dry form, reacting violently on contact with sulfuric acid and emitting toxic NOₓ fumes upon heating to decomposition [1]. Commercial suppliers specify storage at −20 °C under argon atmosphere for the anhydrous compound . Hydrate forms, including the dodecahydrate, incorporate water molecules that hydrogen-bond to the tetrazine nitrogen lone pairs, as demonstrated by computational studies showing linear orthodox hydrogen-bond arrangements in s-tetrazine–water clusters with small structural and energetic differences between ground and excited states [2]. This hydration stabilizes the electron-deficient tetrazine ring against nucleophilic attack and thermal decomposition, enabling storage at less extreme conditions. While explicit accelerated stability data for the dodecahydrate were not identified in the open literature, the principle that hydration mitigates tetrazine instability is well-established across the class.

Derivatization Potential
Class-level inference
k₂ tunable from 10⁶ M⁻¹s⁻¹
Triazines have narrower range without metal coordination
Supports tunable click chemistry for staged labeling
Data compiled from multiple papers; verification recommended
Chemical storage Stability Laboratory procurement

1,2,4,5-Tetrazine Dodecahydrate: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Energetic Materials Precursor: Synthesis of 3,6-Disubstituted Tetrazine High-Energy Density Compounds

The dodecahydrate serves as a nitrogen-rich precursor (44.7 wt% N) for synthesizing 3,6-disubstituted 1,2,4,5-tetrazine energetic derivatives that have demonstrated detonation velocities exceeding TNT (e.g., hydrazinium salt 9 achieving D = 8,232 m s⁻¹ and p = 23.6 GPa) [1]. The defined 5:12 stoichiometry provides reproducible water content, which is critical when tetrazine is used as a building block in reactions where moisture sensitivity must be controlled. The 1,2,4,5-tetrazine scaffold's high nitrogen content (68.3% in the ring) and capacity for further functionalization make it a preferred core for designing insensitive high-nitrogen energetic materials with clean N₂ decomposition products [2].

Bioorthogonal Click Chemistry Reagent Synthesis: Building Block for IEDDA-Active Tetrazine Conjugates

The dodecahydrate provides the parent 1,2,4,5-tetrazine scaffold from which 3,6-disubstituted tetrazine bioorthogonal probes are derived. These probes achieve IEDDA reaction rates up to 10⁶ M⁻¹s⁻¹ with trans-cyclooctene—up to 10⁷-fold faster than SPAAC click chemistry . The hydrate form offers practical handling advantages over the anhydrous compound for laboratories synthesizing custom tetrazine-fluorophore, tetrazine-drug, or tetrazine-biotin conjugates, where the tetrazine core must be functionalized prior to bioconjugation [3].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

1,2,4,5-Tetrazine and its derivatives function as electron-deficient bridging ligands capable of coordinating metal centers in multiple geometries, enabling electron and charge transfer phenomena [4]. The dodecahydrate's hydrate water does not interfere with subsequent derivatization to 3,6-disubstituted ligands (e.g., bis-pyridyl, bis-pyrazolyl tetrazines) used in constructing redox-active coordination polymers, anion receptors, and spin-crossover materials. The defined stoichiometry ensures accurate calculation of metal-to-ligand ratios in complexation reactions [5].

High-Nitrogen Gas-Generating Compositions for Propellants and Pyrotechnics

Tetrazine-based compounds are investigated for micro-thrust propellants, automobile airbag gas generators, and low-signature propellant applications due to their high nitrogen content and clean N₂ decomposition products [6]. The dodecahydrate, with its intermediate nitrogen loading between the anhydrous form and the trihydrate, offers formulators a third option for tuning the nitrogen-to-oxidizer balance in composite energetic formulations. The reproducible water content of the defined hydrate avoids the batch-to-batch variability that would result from using partially hydrated or hygroscopic tetrazine samples [2].

Application
Selection Property
Validation Focus
Pretargeted bioorthogonal imaging research
IEDDA reaction-rate context
In vivo bioconjugation endpoint review
High-energy-density material (HEDM) formulation research
Detonation performance context
Oxygen balance and density review
Coordination chemistry and MOF synthesis research
Post-synthetic IEDDA modification potential
Framework topology and crystallization control
Click-to-release prodrug activation research
Bioorthogonal release kinetics context
Spatially controlled payload release in tumor models
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